Allylmalonic acid

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Allylmalonic acid can be synthesized through several methods. One common approach involves the reaction of allyl bromide with diethyl malonate in the presence of a base such as sodium ethoxide. The resulting diethyl allylmalonate is then hydrolyzed and decarboxylated to yield this compound.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. For example, the use of ionic liquids and calcium oxide grafted with this compound has been explored to enhance the efficiency of certain reactions .

Analyse Des Réactions Chimiques

Crosslinking in Polymer Chemistry

Allylmalonic acid enhances peroxide vulcanization of ethylene-propylene copolymers (EPM) when grafted onto nanosized CaO (CaO/ALA):

-

Mechanism : The allyl group undergoes radical addition during peroxide decomposition, forming crosslinks between polymer chains .

-

Catalysts : Ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) improve CaO/ALA dispersion and reaction efficiency .

| System | Vulcanization Time (min) | Crosslink Density (mol/cm³) | Tensile Strength (MPa) |

|---|---|---|---|

| EPM + CaO/ALA | 6.2 | 1.8 × 10⁻⁴ | 8.5 |

| EPM + CaO/ALA + BmimBF₄ | 4.5 | 2.4 × 10⁻⁴ | 10.2 |

Key Findings :

-

BmimBF₄ reduces vulcanization time by 27% and increases crosslink density by 33% .

-

The allyl group’s unsaturation enables efficient radical coupling, critical for elastomer performance .

Decarboxylation Reactions

This compound undergoes thermal decarboxylation to form allylacetic acid (4-pentenoic acid):

-

Mechanism :

This reaction parallels the malonic ester synthesis, leveraging the lability of β-keto acids .

Oxidation of the Allylic Position

The allylic C–H bond in this compound is susceptible to oxidation, forming functionalized derivatives:

Example :

Industrial applications include fragrance synthesis (e.g., nootkatone from valencene) .

Esterification and Conjugate Addition

This compound forms esters (e.g., dimethyl allylmalonate) for use in organic synthesis :

Applications De Recherche Scientifique

Organic Synthesis

Allylmalonic acid serves as a crucial building block in organic synthesis. Its derivatives are utilized in the synthesis of various complex molecules, including pharmaceuticals and agrochemicals. For example, it has been employed in the synthesis of alkyl glycosides, where it enhances selectivity during trans-glycosylation processes when immobilized on specific particles .

Case Study: Synthesis of Alkyl Glycosides

- Objective : To improve the selectivity of alkyl glycoside synthesis.

- Method : this compound was immobilized on particles to facilitate trans-glycosylation.

- Results : The study demonstrated a significant increase in selectivity with varying alcohol concentrations, indicating the effectiveness of this compound as a co-catalyst.

Material Science

This compound is also used in developing advanced materials, particularly in polymer chemistry. It has been grafted onto ionic liquids and calcium oxide to support peroxide crosslinking of ethylene–propylene copolymers.

Data Table: Properties of Vulcanizates with this compound

| Sample | Crosslink Density (mol/m³) | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|---|

| Pure Peroxide System | 1500 | 10.5 | 800 |

| CaO/Allylmalonic Acid | 1800 | 11.4 | 783 |

| Ionic Liquid/Allylmalonic Acid | 2000 | 12.0 | 760 |

- Findings : The incorporation of this compound significantly increased the crosslink density and tensile strength of the vulcanizates compared to pure peroxide systems, demonstrating its potential as a coagent in polymer formulations .

Biochemical Applications

In biochemical research, this compound has been investigated for its role in polyketide biosynthesis. It acts as a substrate for various enzymes involved in the production of bioactive compounds.

Case Study: Polyketide Biosynthesis

- Objective : To explore the role of this compound in synthesizing kirromycin.

- Method : Feeding experiments were conducted using this compound as a substrate.

- Results : The study confirmed that this compound could be effectively utilized by microbial systems to produce novel metabolites, highlighting its significance in biocatalysis .

Kinetic Studies

This compound has been utilized in kinetic studies related to chemical reactions such as the Belousov-Zhabotinskii reaction, where it functions as a reactant influencing oscillating chemical patterns.

Data Table: Reaction Rates with this compound

| Catalyst | Reaction Rate (mol/L·s) |

|---|---|

| Ce(III) | 0.005 |

| Mn(II) | 0.007 |

| Ferroin | 0.006 |

Mécanisme D'action

The mechanism of action of allylmalonic acid involves its ability to participate in various chemical reactions due to the presence of both allyl and carboxylic acid functional groups. These groups allow it to form covalent and non-covalent bonds, making it a versatile compound in chemical synthesis and industrial applications .

Comparaison Avec Des Composés Similaires

Malonic Acid: Similar to allylmalonic acid but lacks the allyl group.

Acrylic Acid: Contains a similar unsaturated carbon chain but differs in the functional groups attached.

Methacrylic Acid: Similar structure but with a methyl group instead of an allyl group.

Uniqueness: this compound is unique due to the presence of the allyl group, which imparts distinct reactivity and properties compared to other similar compounds. This makes it particularly useful in specific synthetic and industrial applications .

Activité Biologique

Allylmalonic acid is a significant compound in various biochemical and synthetic processes, particularly in the field of polyketide biosynthesis. This article explores its biological activity, including its role in enzymatic reactions, metabolic pathways, and potential applications in biotechnology.

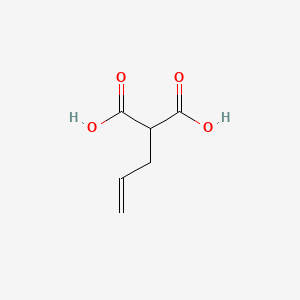

Chemical Structure and Properties

This compound (C₆H₈O₄) has a unique structure that allows it to participate in various biological reactions. Its molecular formula indicates it contains two carboxylic acid groups and an allyl group, which contributes to its reactivity and utility in synthetic biology.

Biological Activity Overview

-

Polyketide Biosynthesis :

- This compound serves as a precursor for the biosynthesis of various polyketides, including kirromycin, a potent antibiotic. Research indicates that engineered strains of Streptomyces collinus can utilize this compound effectively to produce new metabolites such as allyl-kirromycin .

- The incorporation of this compound into the polyketide synthesis pathway has been shown to enhance product yields significantly compared to other substrates .

-

Enzymatic Reactions :

- The compound is recognized for its ability to be activated by malonyl-CoA synthetases, which facilitate the incorporation of non-natural substrates into biosynthetic pathways. Studies demonstrate that this compound can be converted into allyl-CoA, which is then utilized by various enzymes in the biosynthetic machinery .

- In one study, the activation rates for allylmalonyl-CoA were comparable to those of ethylmalonyl-CoA, indicating its viability as a substrate for enzymatic reactions .

-

Applications in Biotechnology :

- This compound has been employed in the development of novel biocatalysts and metabolic engineering strategies. For example, its surface grafting onto calcium oxide nanoparticles has been used to enhance catalytic efficiency in peroxide crosslinking reactions .

- The compound's ability to act as a building block for complex natural products makes it a valuable target for synthetic biology applications aimed at producing pharmaceuticals and agrochemicals.

Case Study 1: Polyketide Derivatization

In a series of experiments involving Streptomyces collinus, researchers fed cultures with this compound and analyzed the resulting metabolites using HPLC-MS. The study found that this compound not only supported growth but also led to the production of novel compounds with significant biological activity .

Case Study 2: Enzyme Engineering

A study focused on engineering malonyl-CoA synthetase demonstrated that modifications could enhance the enzyme's ability to activate this compound. This research highlighted how strategic genetic alterations could optimize substrate utilization in polyketide biosynthesis pathways .

Data Tables

Propriétés

IUPAC Name |

2-prop-2-enylpropanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-2-3-4(5(7)8)6(9)10/h2,4H,1,3H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDZVKPXKLLLOOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30180485 | |

| Record name | Allylmalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2583-25-7 | |

| Record name | 2-(2-Propen-1-yl)propanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2583-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allylmalonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002583257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allylmalonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46718 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Allylmalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allylmalonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.145 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYLMALONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59UX4PT5LH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are some of the applications of Allylmalonic acid in materials science?

A1: this compound (AMA) can be used as a surface functionalizing agent for nanoparticles. Research has shown its effectiveness in improving the dispersion of zirconia nanocrystals in various solvents like tetrahydrofurane, methyl methacrylate, and styrene. [] This is achieved by chemically attaching AMA to the surface of the nanoparticles, which enhances their compatibility with the surrounding media and prevents agglomeration. [] This property makes AMA-functionalized nanoparticles promising candidates for use in polymer nanocomposites. []

Q2: How does this compound contribute to the crosslinking of Ethylene-Propylene Copolymer?

A2: this compound (AMA), when grafted onto nanosized calcium oxide (CaO), enhances the efficiency of peroxide crosslinking in ethylene-propylene copolymer (EPM) filled with silica nanoparticles. [] The CaO/AMA complex, particularly when combined with specific ionic liquids, acts as a catalyst, increasing the crosslink density in the EPM vulcanizate. [] This results in improved mechanical properties, such as tensile strength, compared to using peroxide alone. []

Q3: What is the role of this compound in the Belousov-Zhabotinsky (BZ) reaction?

A3: this compound (AMA) serves as an organic substrate in the Belousov-Zhabotinsky (BZ) reaction when catalyzed by cerium(III), manganese(II), or ferroin ions. [] Studies show that the reaction exhibits oscillatory behavior, and the presence of AMA influences the oscillating pattern. [] The kinetics of AMA's reaction with various oxidizing agents, like Ce(IV), Mn(III), and Fe(phen)33+ ions, under different conditions (aerobic and anaerobic) have been investigated to understand its role in the BZ reaction mechanism. []

Q4: Can you describe a method for synthesizing spirocyclic compounds using this compound as a starting material?

A4: this compound can be used to synthesize unsaturated spiro-annulated N-aryl-4,6-dioxopyrimidine-2-thione derivatives. [] The synthesis involves a three-step process:

- Condensation: N-aryl-substituted thioureas react with this compound in the presence of acetic anhydride or acetyl chloride to form 5-allyl-substituted 2-thiopyrimidinediones. []

- Alkylation: The synthesized 5-allyl derivatives undergo alkylation with allyl bromide or methallyl chloride, yielding 5,5-dialkenyl derivatives. []

- Ring-closing Metathesis: Finally, the 5,5-dialkenyl derivatives are subjected to ring-closing metathesis to obtain the desired unsaturated spirocyclic dioxopyrimidine-2-thiones. []

Q5: Has this compound been investigated for its potential in bioconjugation?

A5: Yes, this compound has been explored as a bivalent linker in bioconjugation. [] Specifically, allylmalonamide, a derivative of this compound, was successfully employed to create a biantennary GM3-saccharide—keyhole limpet hemocyanin glycoconjugate. [] This demonstrates the potential of this compound derivatives as linkers in synthesizing complex biomolecules for various applications.

Q6: Are there any studies on the magnetic properties of compounds containing this compound?

A6: Yes, studies have explored the magnetic properties of barium-metal allylmalonate complexes, specifically [BaMII(Amal)2(H2O)3]n, where MII represents divalent transition metals like manganese, cobalt, copper, and zinc. [] The research revealed that the cobalt(II) ions in the complex exhibit slow magnetic relaxation under an applied magnetic field. [] This suggests that allylmalonate complexes could be of interest in the field of molecular magnetism.

Q7: What computational chemistry approaches have been applied to study this compound?

A7: Computational chemistry has been employed to study the energetic characteristics of complexation between unsaturated dicarboxylic acids, including this compound, and cobalt(II) ions. [] While specific details about the methods used were not provided in the abstract, this highlights the application of computational approaches to understand the interaction of this compound with metal ions, potentially offering insights into its reactivity and complexation behavior.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.